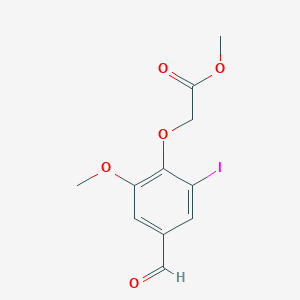

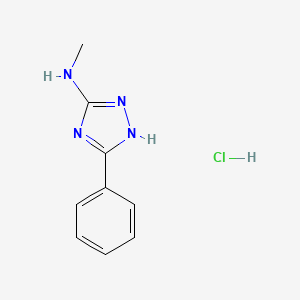

![molecular formula C21H14ClF3N2O5 B2988184 [4-(4-chlorophenoxy)-3-nitrophenyl]methyl N-[3-(trifluoromethyl)phenyl]carbamate CAS No. 478048-62-3](/img/structure/B2988184.png)

[4-(4-chlorophenoxy)-3-nitrophenyl]methyl N-[3-(trifluoromethyl)phenyl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves a two-step process. In the first step, a compound of the formula (V) is reacted with 4-chloro-3-trifluoromethylphenyl isocyanate in a nonchlorinated organic solvent, inert toward isocyanates, by initially charging the compound of the formula (V) at a temperature of from 20 DEG C to 60 DEG C and admixing with 4-chloro-3-trifluoromethylphenyl isocyanate in such a way that the reaction temperature does not exceed 70 degrees C to give the compound of the formula (II). In the second step, the compound of the formula (II) is admixed with p-toluenesulfonic acid in a polar solvent at a reaction temperature of from 40 degrees C up to the reflux temperature of the solvent used .Chemical Reactions Analysis

The compound has been synthesized and characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1 H-NMR, 13 C-NMR, UV, and FT-IR) . The specific chemical reactions involving this compound are not detailed in the sources I found.Aplicaciones Científicas De Investigación

Anthelmintic and Fasciolicide Properties

This compound is known for its anthelmintic and fasciolicide properties . It is used extensively in the control of Haemonchus spp., Fasciola spp. infestation in sheep and cattle in many countries .

Inhibitor of Chitinase

It has been found to be an efficient inhibitor of chitinase in Onchocerca volvulus . Chitinase is an enzyme that breaks down chitin, a component of the cell walls of fungi and the exoskeletons of insects and crustaceans.

Antifungal and Antibacterial Activity

Salicylanilides, a class of compounds to which this compound belongs, display potent antifungal and antibacterial activity . They have shown activity against gram-positive pathogens including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium .

Antimycobacterial Activity

Salicylanilides have also been reported to have antimycobacterial activity . This makes them potentially useful in the treatment of diseases caused by mycobacteria, such as tuberculosis.

Inhibitors of Interleukin-12p40 Production

Some studies have identified the salicylanilide esters of N-protected amino acids as selective inhibitors of Interleukin-12p40 production . Interleukin-12p40 is a subunit of the cytokines interleukin-12 and -23, which are involved in the immune response.

Inhibitors of the Protein Kinase Epidermal Growth Factor Receptor (EGFR PTK)

Salicylanilide esters have also been found to be inhibitors of the protein kinase epidermal growth factor receptor (EGFR PTK) . EGFR PTK is involved in cell growth and proliferation, and its inhibition can be useful in the treatment of certain types of cancer.

Potential Antileishmanial Agents

Halogenated salicylanilides, including this compound, are being explored as potential antileishmanial agents . Leishmaniasis is a disease caused by protozoan parasites of the genus Leishmania.

Reduction of SARS-CoV-2 Replication

A recent study showed that some halogenated salicylanilides can reduce SARS-CoV-2 replication and suppress induction of inflammatory cytokines in a rodent model . This suggests potential applications in the treatment of COVID-19.

Propiedades

IUPAC Name |

[4-(4-chlorophenoxy)-3-nitrophenyl]methyl N-[3-(trifluoromethyl)phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClF3N2O5/c22-15-5-7-17(8-6-15)32-19-9-4-13(10-18(19)27(29)30)12-31-20(28)26-16-3-1-2-14(11-16)21(23,24)25/h1-11H,12H2,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFFOBRAPFCQRAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)OCC2=CC(=C(C=C2)OC3=CC=C(C=C3)Cl)[N+](=O)[O-])C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClF3N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(4-chlorophenoxy)-3-nitrophenyl]methyl N-[3-(trifluoromethyl)phenyl]carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

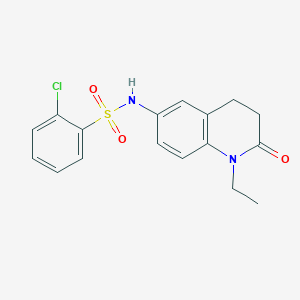

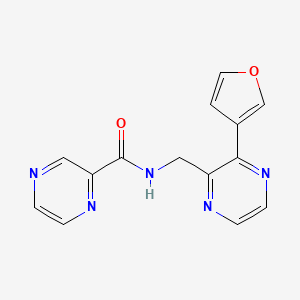

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2988102.png)

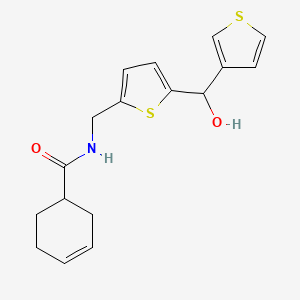

![N-(4-(N-acetylsulfamoyl)phenyl)-1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamide](/img/structure/B2988108.png)

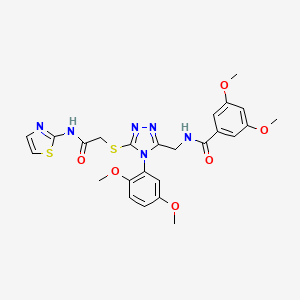

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(2-methoxyphenoxy)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2988110.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2988112.png)

![4-[2-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinamine](/img/structure/B2988115.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[4-fluoro-2-(trifluoromethyl)phenyl]urea](/img/structure/B2988116.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2988123.png)